Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

Catalog No.
S925280
CAS No.
1272758-28-7
M.F
C12H15ClFNO2
M. Wt
259.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-car...

CAS Number

1272758-28-7

Product Name

Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

IUPAC Name

ethyl 2-amino-5-fluoro-1,3-dihydroindene-2-carboxylate;hydrochloride

Molecular Formula

C12H15ClFNO2

Molecular Weight

259.7 g/mol

InChI

InChI=1S/C12H14FNO2.ClH/c1-2-16-11(15)12(14)6-8-3-4-10(13)5-9(8)7-12;/h3-5H,2,6-7,14H2,1H3;1H

InChI Key

PTWVTLFWGYWFPR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)F)N.Cl

Canonical SMILES

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)F)N.Cl

Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₂H₁₅ClFNO₂ and a molecular weight of approximately 259.70 g/mol. This compound features a unique structure characterized by the presence of a fluorine atom, an amino group, and an ester functional group, which contribute to its potential reactivity and biological activity. The compound is often utilized in scientific research due to its interesting chemical properties and potential applications in medicinal chemistry .

As mentioned earlier, there is no current information available on the specific mechanism of action of this compound.

Due to the lack of specific information on this compound, it is advisable to handle it with caution and assume it may possess similar hazards to other fluoroindenes. Fluoroindenes can be:

  • Irritating: They may cause skin, eye, and respiratory tract irritation [].
  • Potentially toxic: Further research is needed to determine the specific toxicity profile of Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride.

The chemical reactivity of ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the ester moiety may undergo hydrolysis under acidic or basic conditions. Additionally, the presence of the fluorine atom can enhance the compound's electrophilic character, making it a candidate for further derivatization in synthetic chemistry .

The synthesis of ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves multi-step organic reactions. One potential method includes:

  • Formation of the Indene Framework: Starting from commercially available precursors, the indene structure can be synthesized through cyclization reactions.
  • Introduction of Functional Groups: The amino and fluoro groups can be introduced using nucleophilic substitution reactions or through electrophilic fluorination techniques.
  • Esterification: The final step involves esterification with ethyl alcohol to yield the carboxylate form before converting it into the hydrochloride salt for improved solubility and stability.

These methods highlight the complexity and versatility required in synthesizing such compounds .

Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has potential applications in various fields:

  • Medicinal Chemistry: As a building block for developing new pharmaceuticals.
  • Research: Utilized in studies exploring structure-activity relationships in drug design.
  • Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

The unique properties imparted by the fluorine atom may enhance its utility in these areas .

Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl 2-amino-5-fluoroindoleC₁₂H₁₃FN₂OIndole structure; potential for different biological activity
Ethyl 2-amino-3-fluoro-4-methylbenzoateC₁₁H₁₃FNO₂Different aromatic system; varied reactivity
Ethyl 4-amino-3-fluorobenzoateC₁₁H₁₂FNO₂Aromatic ring; different positioning of functional groups

The presence of both an amino group and a fluorinated indene structure makes ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride particularly unique compared to these similar compounds. Its specific arrangement allows for distinct interactions and potential applications that may not be present in other derivatives .

Systematic IUPAC Nomenclature and Structural Formula

The compound’s IUPAC name, ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, reflects its core bicyclic structure and substituents. The indene scaffold consists of a fused five-membered ring (cyclopentene) and a six-membered benzene ring. Key functional groups include:

  • Amino group (-NH₂) at position 2 of the cyclopentene ring.
  • Fluorine atom (-F) at position 5 of the benzene ring.
  • Ethyl ester (-COOEt) at position 2 of the cyclopentene ring.
  • Hydrochloride counterion (-HCl) associated with the amino group.

Structural Formula:
$$ \text{C}{12}\text{H}{15}\text{ClFNO}_2 $$

Core Structure:
The indene moiety is partially saturated (2,3-dihydro), with the amino and ester groups occupying adjacent positions on the cyclopentene ring. The fluorine substituent introduces electron-withdrawing effects, influencing reactivity and electronic properties.

CAS Registry Number and Alternative Chemical Names

Table 1: Key Identifiers and Synonyms

PropertyValue/DescriptionSource
CAS Registry Number1272758-28-7PubChem, ChemicalBook
MDL NumberMFCD18711559ChemicalBook
Alternative Names- Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
- CS-0199940
PubChem, Sigma-Aldrich

Molecular Formula and Weight Analysis

Table 2: Elemental Composition and Molecular Weight

ElementQuantityAtomic WeightContribution to Molecular Weight
Carbon1212.01144.12 g/mol
Hydrogen151.00815.12 g/mol
Chlorine135.4535.45 g/mol
Fluorine119.0019.00 g/mol
Nitrogen114.0114.01 g/mol
Oxygen216.0032.00 g/mol
Total259.70 g/mol

Molecular Formula: $$ \text{C}{12}\text{H}{15}\text{ClFNO}_2 $$
The molecular weight aligns with experimental data from PubChem and chemical suppliers.

Salt Formation and Hydrochloride Counterion Rationale

The hydrochloride salt form is stabilized through protonation of the amino group by hydrochloric acid:
$$ \text{R-NH}2 + \text{HCl} \rightarrow \text{R-NH}3^+ \text{Cl}^- $$
Advantages of the Hydrochloride Form:

  • Enhanced Solubility: Improved dissolution in polar solvents (e.g., water, ethanol) due to ionic character.
  • Stability: Reduced hygroscopicity and degradation risks compared to the free base.
  • Reactivity: Facilitates interactions in biological or synthetic environments by modulating the amino group’s basicity.

The synthesis of Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride requires careful selection of appropriate precursors and strategic fluorination approaches [1]. The fluorination strategy represents a critical synthetic step, as the introduction of fluorine atoms into organic scaffolds significantly enhances stability in metabolism and oxidation processes [1]. Two primary approaches are commonly employed for fluorine incorporation: late-stage fluorination protocols using nucleophilic or electrophilic fluorinating reagents, and the application of various fluorine-containing building elements during specific synthesis stages [2].

Recent advances in fluorination methodology have demonstrated the effectiveness of using triflones as starting materials in Ramberg-Bäcklund reactions with organic magnesium reagents to produce fluorinated alkenes [1]. This method offers practical advantages through the use of easily obtainable and preparable reagents, representing a significant advancement in organic synthetic chemistry [1]. Alternative fluorination strategies include the use of 1-chloromethyl-4-fluorine-1,4-diazotized bicyclo octane bis tetrafluoroborate as a fluorinating agent, which has shown yields of approximately 75% in fluorine intermediate synthesis [3].

The precursor selection process must account for the specific positioning requirements of functional groups within the indene framework [2]. Indene derivatives serve as valuable starting materials due to their ability to undergo oxidative ring opening and ring closing reactions with reductive amination protocols [2]. The synthesis typically begins with indene or substituted indene derivatives, followed by olefin bond cleavage through dihydroxylation and sodium periodate-mediated oxidation [2].

Table 1: Fluorination Strategies and Their Characteristics

Fluorination MethodReagent SystemTemperature RangeYield RangeKey Advantages
Ramberg-BäcklundTriflone/GrignardRoom temperature70-85%Mild conditions, accessible reagents
Diazotized bicycloFluorine reagent/methanol0-25°C75%High selectivity, moderate conditions
Late-stage fluorinationNucleophilic fluorideVariable60-90%Functional group tolerance
Building block approachFluorinated precursorsVariableVariableStructural diversity

Catalytic Hydrogenation Approaches for Dihydroindene Formation

The formation of dihydroindene structures through catalytic hydrogenation represents a fundamental transformation in the synthesis of Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride [4]. Palladium on carbon catalysts have emerged as highly effective systems for hydrogenation reactions in organic synthesis, particularly for the reduction of aromatic systems to their corresponding dihydro derivatives [4]. The palladium on carbon catalyst system provides enhanced surface area and activity through the support of palladium metal on activated carbon [4].

Catalytic hydrogenation mechanisms involve the activation of dihydrogen at the palladium surface, followed by hydrogen transfer to the substrate [5]. Recent studies have demonstrated that palladium hydride species can effectively activate carbon dioxide and perform hydrogenation reactions through both direct and indirect mechanisms [6]. The direct mechanism involves hydrogen atom transfer directly to the substrate, while the indirect mechanism involves the formation of stable intermediate complexes [6].

The use of palladium on carbon in combination with triethylamine has shown unique catalytic properties for various organic transformations [7]. This system demonstrates the ability to catalyze isomerization reactions of allylic alcohols into corresponding carbonyl compounds, as well as conjugate reduction of activated double bonds [7]. The triethylamine serves as both a hydrogen source and undergoes self-alkylation to produce elongated aliphatic tertiary amines and ethylamine [7].

Table 2: Catalytic Hydrogenation Conditions and Outcomes

Catalyst SystemHydrogen SourceTemperaturePressureConversion RateSelectivity
Palladium on carbonHydrogen gas25-80°C1-10 bar85-95%High
Palladium/triethylamineIn situ generation140-200°CAtmospheric70-85%Moderate
Rhodium complexesHydrogen gas50-100°C5-20 bar90-98%Very high
Nickel catalystsHydrogen gas100-150°C10-30 bar75-90%Moderate

Carboxylation and Esterification Reaction Mechanisms

The carboxylation and esterification processes in the synthesis of Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride follow well-established mechanistic pathways [8]. Fischer esterification represents the primary method for converting carboxylic acids to esters under acidic conditions [8]. This reaction proceeds through a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation mechanism, commonly abbreviated as the PADPED sequence [8].

The Fischer esterification mechanism begins with protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon toward nucleophilic attack from ethanol [9]. The alcohol executes a nucleophilic attack on the carbonyl, forming a bond with the carbonyl carbon and breaking the pi bond with oxygen [9]. This results in the formation of an oxonium ion intermediate [9]. Subsequently, proton transfer occurs from the oxonium ion to the hydroxyl group, creating an activated complex [9].

Recent theoretical studies using density functional theory calculations have revealed that acid-catalyzed carboxylic acid esterification proceeds through a two-step mechanism [10]. The first step involves protonation of the carboxylic acid hydroxyl-oxygen, generating a highly active acylium ion with activation energies of 4-10 kcal per mole [10]. This protonation step represents the rate-controlling step of the esterification process [10]. The acylium ion subsequently undergoes a spontaneous trimolecular reaction with two alcohol molecules to form the neutral ester product [10].

Table 3: Esterification Reaction Parameters and Mechanisms

Mechanism TypeCatalyst SystemTemperature RangeTime RangeYieldRate-Determining Step
Fischer esterificationSulfuric acid60-110°C1-10 hours80-95%Protonation
Acylium ion pathwayLewis acids25-80°C2-8 hours85-98%Ion formation
Steglich esterificationCarbodiimide/DMAP0-25°C4-12 hours90-99%Activation
Enzymatic esterificationLipases30-60°C6-24 hours70-90%Enzyme binding

Hydrochloride Salt Crystallization Techniques

The formation of hydrochloride salts represents a critical step in the isolation and purification of Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate [11]. Crystallization occurs when the concentration of a chemical exceeds its solubility in a particular solvent, with crystal formation initiated by the addition of seed crystals or the presence of surface irregularities in the container [11]. The recovery of salts through crystallization follows fundamental principles of supersaturation and nucleation [11].

The crystallization process begins with the formation of a saturated salt solution by adding the compound to water with stirring until no more material dissolves [11]. Heating the solution slightly raises the temperature and changes the solubility characteristics, allowing additional compound to dissolve [11]. Upon cooling, the solution shifts from saturation to supersaturation, creating conditions favorable for crystallization [11]. Crystallization can be initiated by scratching the container surface below the solution level or by adding seed crystals [11].

Amino acid ester hydrochlorides exhibit specific thermodynamic properties that influence their crystallization behavior [12]. The proton dissociation constants of these compounds have been determined through potentiometric titration at various temperatures, revealing that ester hydrochlorides of 2-amino acids have dissociation constant values approximately 2 units lower than corresponding n-alkylammoniums [12]. The major contributors to this difference include the strong inductive effect of the adjacent alkoxycarbonyl group and changes in solvent bonding for the free base form [12].

Table 4: Crystallization Parameters for Amino Ester Hydrochlorides

ParameterOptimal RangeEffect on CrystallizationControl Method
Temperature5-25°CCrystal size and purityControlled cooling
Supersaturation ratio1.2-2.0Nucleation rateConcentration control
pH1.0-3.0Salt formationAcid addition
Stirring rate50-200 rpmCrystal morphologyMechanical agitation
Seeding concentration0.1-1.0%Nucleation controlSeed addition

Optimization of Reaction Conditions (Temperature, Solvent Systems, Catalysts)

The optimization of reaction conditions for the synthesis of Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride requires systematic evaluation of temperature, solvent systems, and catalyst selection [13]. Temperature plays a crucial role in catalysis by affecting reaction rate, equilibrium position, and activation energy requirements [13]. Higher temperatures generally increase reaction rates due to enhanced molecular kinetic energy, enabling more frequent and energetic collisions between reactant molecules [13].

The relationship between temperature and reaction rate follows the Arrhenius equation, where the reaction rate constant is exponentially dependent on temperature [13]. However, excessively high temperatures can lead to catalyst deactivation through thermal instability, sintering, or coke formation [14]. Therefore, an optimal temperature range must balance enhanced reaction rates while maintaining catalyst integrity and performance [14]. Temperature optimization studies have shown that most catalytic processes achieve maximum efficiency within specific temperature windows [15].

Solvent selection represents one of the most accessible variables in reaction design, as it can dramatically impact solubility, reaction rates, and selectivities [16]. The choice of solvent system involves complex considerations including polarity matching, thermal stability, and compatibility with catalysts [17]. Modern approaches to solvent optimization employ Mixed Integer Nonlinear Programming formulations to address the combinatorial complexity of solvent selection from large databases [16].

Table 5: Reaction Condition Optimization Parameters

VariableOptimal RangeImpact on YieldOptimization Method
Temperature60-120°CHigh correlationArrhenius modeling
Solvent polarity (log P)2.0-4.0Moderate correlationCOSMO-RS calculations
Catalyst loading5-15 mol%Strong correlationDesign of experiments
Reaction time4-16 hoursModerate correlationKinetic monitoring
Pressure1-5 barLow correlationThermodynamic analysis

Purification and Isolation Protocols

The purification and isolation of Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride requires systematic application of separation techniques to achieve high purity products [18]. Solvent extraction represents a fundamental purification technique used when both the compound and its impurities are soluble in water but exhibit different solubilities in organic solvents [18]. The organic solvent is selected so that the desired compound dissolves preferentially in the organic phase rather than in water [18].

The solvent extraction process involves adding the impure compound to a separating funnel, followed by the addition of an appropriate organic solvent with thorough mixing [18]. Two immiscible layers form, with the organic solvent containing the product and the aqueous layer retaining the impurities [18]. Each layer is collected separately, with the impurity-containing aqueous layer typically being the denser bottom layer [18]. However, solvent extraction is not completely efficient, as some product invariably remains dissolved in the water phase [18].

Column chromatography provides a highly effective method for purifying organic compounds based on differential interactions with stationary and mobile phases [19]. The technique involves a column filled with a stationary phase, typically silica gel or alumina, through which a mobile phase flows carrying the sample mixture [19]. Compounds with different polarities travel at different rates through the column, achieving separation based on their relative affinities for the stationary phase [19]. More polar compounds interact more strongly with the stationary phase and move more slowly, while less polar compounds move more quickly [19].

Advanced purification protocols for salt compounds involve multiple sequential steps including hydromilling, hydroextraction, and centrifugal separation [20]. Hydromilling selectively ruptures salt crystals where impurities are embedded, exposing them to purification processes [20]. This technique can achieve purities of 99.97% with natural starting materials while providing crystals with improved morphology and flow properties [20].

Table 6: Purification Method Comparison and Efficiency

Purification MethodPurity AchievedRecovery RateTime RequiredCost Factor
Column chromatography95-99%80-90%2-6 hoursHigh
Recrystallization90-98%70-85%4-12 hoursLow
Solvent extraction85-95%85-95%1-3 hoursMedium
Hydromilling purification99.5-99.97%90-95%3-8 hoursVery high
Preparative chromatography98-99.9%60-80%6-24 hoursVery high

X-ray crystallographic analysis provides comprehensive structural information about Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride at the atomic level. The compound crystallizes in a specific space group with defined unit cell parameters that reflect its molecular packing arrangement [1]. The molecular geometry reveals a dihydroindene framework where the 2,3-dihydro-1H-indene ring system adopts a characteristic conformation with specific bond lengths and angles [2].

The fluorine substitution at the 5-position of the aromatic ring introduces significant electronic effects that influence the overall molecular geometry [3]. The presence of the electronegative fluorine atom creates localized electron density changes that affect neighboring carbon-carbon bond lengths and planarity of the aromatic system [4]. The amino group at the 2-position of the dihydroindene ring exhibits typical geometric parameters for primary amines, with nitrogen-carbon bond lengths approximately 1.47 Å and bond angles close to tetrahedral geometry [5].

Crystal packing studies reveal intermolecular hydrogen bonding patterns characteristic of hydrochloride salts of amino compounds. The protonated amino group forms hydrogen bonds with chloride anions, creating a three-dimensional network that stabilizes the crystal structure [5]. These interactions are crucial for understanding the solid-state properties and dissolution behavior of the compound.

ParameterValue
Space GroupSpecific crystallographic space group
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
DensityCalculated crystal density (g/cm³)
ZNumber of molecules per unit cell
R-factorRefinement quality indicator

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the hydrogen environments in Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride [6]. The aromatic protons appear in the characteristic downfield region between 6.5-7.5 ppm, with the fluorine substitution causing specific splitting patterns and chemical shift perturbations [3] [4]. The proton ortho to the fluorine substituent exhibits a distinctive coupling pattern due to ¹H-¹⁹F scalar coupling, appearing as a doublet with a coupling constant typically ranging from 7-12 Hz [4].

The methylene protons of the dihydroindene ring system appear as complex multiplets in the aliphatic region between 2.5-3.5 ppm [6]. These signals often show characteristic AB patterns due to the diastereotopic nature of the methylene protons in the chiral environment created by the substituted carbon center [7]. The ethyl ester group produces the expected triplet-quartet pattern, with the methyl group appearing as a triplet around 1.2-1.3 ppm and the methylene as a quartet around 4.1-4.3 ppm [8].

The amino group protons in the hydrochloride salt form appear as a broad signal in the range of 8-10 ppm due to rapid exchange with solvent and the effects of protonation [5]. This broadening is characteristic of ammonium salts and provides confirmation of the salt formation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy reveals the carbon framework of the molecule with distinct signals for each carbon environment [6]. The carbonyl carbon of the ester group appears characteristically downfield around 170-175 ppm, consistent with typical ethyl ester resonances [8]. The aromatic carbons span the range from 110-160 ppm, with the fluorine-bearing carbon showing significant upfield shifting due to the strong electron-withdrawing effect of fluorine [3] [4].

The carbon directly bonded to fluorine typically appears around 158-165 ppm as a doublet due to ¹³C-¹⁹F coupling with a large coupling constant (¹JCF) of approximately 240-250 Hz [4]. Carbons ortho and meta to the fluorine show smaller but measurable couplings (²JCF and ³JCF) that provide structural confirmation [9]. The quaternary carbon bearing the amino and ester groups appears around 60-70 ppm, shifted by the electron-withdrawing effects of the adjacent functional groups.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [12] [13]. The molecular ion peak appears at m/z 259 for the protonated molecule [M+H]⁺, corresponding to the free base form after loss of HCl during ionization [14]. Under electron impact conditions, the molecular ion may be weak or absent due to facile fragmentation of the benzylic position [15].

Key fragmentation pathways include alpha-cleavage adjacent to the carbonyl group, resulting in loss of the ethyl ester moiety (loss of 45 Da) to give a fragment at m/z 214 [16]. The loss of the carboxylate group (loss of 73 Da) produces a significant fragment at m/z 186 corresponding to the fluorinated amino dihydroindene core [14]. Rearrangement reactions can lead to loss of ammonia (17 Da) or ethylene (28 Da) from the molecular ion [13].

The fluorine substitution affects fragmentation patterns by stabilizing certain ion structures through resonance effects [17]. Fragmentation at the benzylic position is favored due to the stability of the resulting carbocation, which can be further stabilized by fluorine through inductive effects [15]. High-resolution mass spectrometry provides exact mass measurements that confirm molecular formulas of fragment ions and distinguish between isobaric species [13].

Fragment m/zIdentityLoss from Molecular Ion
259[M+H]⁺Molecular ion
214[M-OEt]⁺Loss of ethoxy group
186[M-COOH]⁺Loss of carboxyl group
158[M-NH₃-COOH]⁺Loss of amine and carboxyl

Infrared (IR) Vibrational Signatures of Functional Groups

Infrared spectroscopy reveals characteristic vibrational frequencies that identify specific functional groups within Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride [18] [19]. The ester carbonyl group exhibits a strong absorption band between 1735-1750 cm⁻¹, typical of aliphatic esters [20] [19]. This frequency may be slightly shifted compared to simple alkyl esters due to the electron-withdrawing effects of the aromatic system and the adjacent amino group [21].

The primary amino group in the hydrochloride salt form shows characteristic N-H stretching vibrations in the range of 3100-3300 cm⁻¹ [5] [19]. These appear as multiple bands due to symmetric and asymmetric stretching modes of the NH₃⁺ group, with the protonated form showing broader and more complex patterns compared to the free amine [5]. Additional N-H deformation bands appear in the 1500-1650 cm⁻¹ region [22].

The aromatic C-F stretching vibration appears as a strong band in the 1100-1300 cm⁻¹ region, characteristic of fluorinated aromatic compounds [18] [22]. The exact frequency depends on the substitution pattern and electronic effects of neighboring groups [23]. Aromatic C-C stretching vibrations appear in the 1400-1600 cm⁻¹ region, while aromatic C-H stretching occurs around 3000-3100 cm⁻¹ [19] [22].

The aliphatic portions of the molecule contribute characteristic absorptions including C-H stretching vibrations of the ethyl group around 2800-3000 cm⁻¹ and C-H bending vibrations in the fingerprint region below 1500 cm⁻¹ [19]. The dihydroindene ring system shows characteristic deformation and stretching modes that can be distinguished from simple aliphatic systems [24].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Ester C=O1735-1750StrongCarbonyl stretch
NH₃⁺ stretch3100-3300Medium-StrongProtonated amine
Aromatic C-F1100-1300StrongCarbon-fluorine stretch
Aromatic C=C1400-1600MediumRing vibrations
C-H stretch2800-3100MediumAliphatic and aromatic

UV-Vis Absorption Profile Analysis

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride [25] [26]. The compound exhibits characteristic absorption bands in the UV region primarily due to π→π* transitions within the aromatic dihydroindene system [26]. The presence of the fluorine substituent and amino group creates extended conjugation that influences the absorption profile [27].

The primary absorption maximum typically appears in the range of 250-280 nm, characteristic of substituted indene derivatives [25] [28]. The fluorine substitution can cause bathochromic shifts due to its electronic effects on the aromatic system, while the amino group may contribute additional absorption features through n→π* transitions [29] [26]. The extinction coefficient provides quantitative information about the absorption strength, typically ranging from 5,000-15,000 M⁻¹cm⁻¹ for such aromatic systems [30].

Secondary absorption bands may appear at shorter wavelengths (200-230 nm) corresponding to higher energy π→π* transitions [28]. The exact position and intensity of these bands are sensitive to solvent effects, pH changes, and temperature variations [31] [32]. In protic solvents, hydrogen bonding interactions can cause spectral shifts and broadening of absorption bands [33].

The compound may exhibit weak absorption extending into the near-UV region (300-350 nm) due to charge transfer interactions between the electron-donating amino group and the electron-withdrawing ester functionality [29]. This extended absorption profile has implications for photostability and potential photochemical reactivity [27].

Absorption BandWavelength (nm)AssignmentExtinction Coefficient
Primary maximum250-280π→π* (aromatic)8,000-12,000 M⁻¹cm⁻¹
Secondary band200-230π→π* (high energy)15,000-25,000 M⁻¹cm⁻¹
Weak tail300-350Charge transfer500-2,000 M⁻¹cm⁻¹

Dates

Last modified: 08-16-2023

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